6-溴-4-(二甲氧基甲基)喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

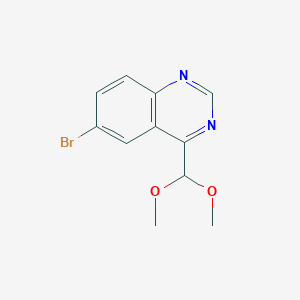

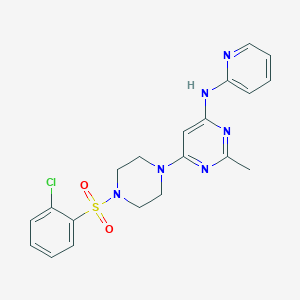

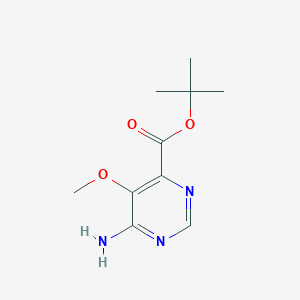

6-Bromo-4-(dimethoxymethyl)quinazoline is a chemical compound with the molecular formula C11H11BrN2O2 and a molecular weight of 283.125. It belongs to the class of quinazoline derivatives, which are N-containing heterocyclic compounds .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, 6-bromo-4-alkylthioquinazoline compounds can be generated from anthranilic acid via phase-transfer catalysis through a sequence of reactions, including acylation, bromination, hydrolysis, ring formation, vulcanization, and thioether substitution .Molecular Structure Analysis

The InChI code for 6-Bromo-4-(dimethoxymethyl)quinazoline is 1S/C11H11BrN2O2/c1-15-11(16-2)10-8-5-7(12)3-4-9(8)13-6-14-10/h3-6,11H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives are diverse and can be categorized into several types, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . The specific reactions involving 6-Bromo-4-(dimethoxymethyl)quinazoline are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

6-Bromo-4-(dimethoxymethyl)quinazoline is a powder with a purity of 95%. It has a storage temperature of 4 degrees Celsius .科学研究应用

Anti-Cancer Activity

Quinazoline derivatives, including “6-Bromo-4-(dimethoxymethyl)quinazoline”, have been identified as having potential anti-cancer properties . They act against different protein kinases, which are often overexpressed in cancer cells . This makes them promising candidates for cancer therapy .

Anti-Inflammatory Activity

Quinazoline derivatives have also been found to exhibit anti-inflammatory activities . This suggests that “6-Bromo-4-(dimethoxymethyl)quinazoline” could potentially be used in the treatment of inflammatory diseases.

Anti-Bacterial Activity

Research has shown that quinazoline derivatives possess anti-bacterial properties . Therefore, “6-Bromo-4-(dimethoxymethyl)quinazoline” could potentially be used in the development of new antibiotics.

Analgesic Activity

Quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This suggests that “6-Bromo-4-(dimethoxymethyl)quinazoline” could potentially be used in pain management.

Anti-Viral Activity

Quinazoline derivatives have demonstrated anti-viral activities . This indicates that “6-Bromo-4-(dimethoxymethyl)quinazoline” could potentially be used in the treatment of viral infections.

Anti-Oxidant Activity

Quinazoline derivatives have been found to exhibit anti-oxidant properties . This suggests that “6-Bromo-4-(dimethoxymethyl)quinazoline” could potentially be used to combat oxidative stress in the body.

作用机制

Target of Action

6-Bromo-4-(dimethoxymethyl)quinazoline is a quinazoline derivative that has been found to have significant biological activities . It has been identified as an inhibitor of histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins play a crucial role in the methylation of histones, which is a key process in the regulation of gene expression.

Mode of Action

The compound interacts with its targets, G9a and GLP, by establishing hydrogen bonds and other important interactions with key residues . This interaction inhibits the activity of these proteins, leading to changes in the methylation status of histones and, consequently, alterations in gene expression .

Biochemical Pathways

The inhibition of G9a and GLP by 6-Bromo-4-(dimethoxymethyl)quinazoline affects the histone methylation pathway . This can lead to downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis, which are all regulated by gene expression.

Result of Action

The primary result of the action of 6-Bromo-4-(dimethoxymethyl)quinazoline is the alteration of gene expression due to changes in histone methylation . This can lead to various cellular effects, depending on the specific genes affected. For instance, it has been shown to have antiproliferative activity against certain cancer cell lines .

安全和危害

未来方向

Quinazoline derivatives have drawn significant attention due to their diverse biological activities and potential applications in fields of biology, pesticides, and medicine . Future research may focus on synthesizing a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .

属性

IUPAC Name |

6-bromo-4-(dimethoxymethyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-15-11(16-2)10-8-5-7(12)3-4-9(8)13-6-14-10/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWWVBLIVZLNFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC=NC2=C1C=C(C=C2)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Triazol-1-yl)cyclopropyl]methanamine](/img/structure/B2875538.png)

![7-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B2875541.png)

![methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B2875543.png)

![6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2875552.png)

![3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2875559.png)

![4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine](/img/structure/B2875560.png)